(S)-rosmarinic acid

Description

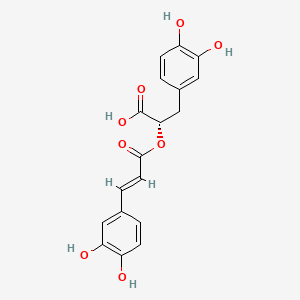

Structure

2D Structure

3D Structure

Properties

CAS No. |

179188-11-5 |

|---|---|

Molecular Formula |

C18H16O8 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |

InChI Key |

DOUMFZQKYFQNTF-GIZXNFQBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Phytochemical Distribution and Biosynthetic Origins of S Rosmarinic Acid

Occurrence and Accumulation in Plant Families

(S)-Rosmarinic acid is widely distributed in the plant kingdom, found in hornworts, ferns, and numerous angiosperm species. wikipedia.org Its accumulation is particularly prominent in certain plant families, where it often serves as a significant phytochemical marker.

Lamiaceae (e.g., Rosmarinus officinalis, Melissa officinalis, Salvia officinalis)

The Lamiaceae, or mint family, is one of the most significant sources of rosmarinic acid, particularly within the subfamily Nepetoideae. nih.govwikipedia.orgresearchgate.net Many common culinary herbs belong to this family and are rich in this compound. wikipedia.orgresearchgate.net

Rosmarinus officinalis (Rosemary): As the plant from which it was first identified, rosemary contains significant levels of rosmarinic acid. wikipedia.org Studies have shown that the concentration can vary, with one analysis of a methanol (B129727) extract from rosemary leaves finding 0.31g of rosmarinic acid per 100g of extract. researchgate.net Another study identified rosmarinic acid as a major polyphenol in the plant. nih.gov

Melissa officinalis (Lemon Balm): Lemon balm is another well-known producer of rosmarinic acid. wikipedia.orgbarnys.cz Research has indicated that the content of rosmarinic acid in lemon balm leaves can be influenced by the plant's developmental stage, with maximal values of up to 3.91% being found during the full flowering phase. barnys.czresearchgate.net One study reported a rosmarinic acid content of 3% in the dry weight of the plant. areeo.ac.ir Another analysis found a concentration of 36.5 mg/g in the aerial parts. researchgate.net

Salvia officinalis (Sage): Sage is a potent source of rosmarinic acid. wikipedia.orgthermofisher.com Studies have quantified its concentration in sage leaves, with findings ranging from 13.3 to 47.3 mg per gram of dried leaves. nih.gov The variety of sage and the harvest time can significantly impact the concentration, with one study on six sage varieties showing average contents ranging from 14,610.71 mgkg⁻¹ to 19,605.82 mgkg⁻¹. agr.hr Another analysis reported a concentration of 39.3 mg/g of dry weight. researchgate.net

A comparative study of 29 species from the Lamiaceae family highlighted the significant presence of rosmarinic acid across various genera. The highest concentrations were found in Mentha species, with Mentha spicata showing up to 58.5 mg/g. nih.gov

| Plant Species | Family | Plant Part | Rosmarinic Acid Concentration |

| Rosmarinus officinalis | Lamiaceae | Leaves (methanol extract) | 0.31 g / 100g |

| Melissa officinalis | Lamiaceae | Leaves | 3.91% (full flowering stage) |

| Melissa officinalis | Lamiaceae | Aerial Parts | 36.5 mg/g |

| Salvia officinalis | Lamiaceae | Dried Leaves | 13.3 - 47.3 mg/g |

| Salvia officinalis | Lamiaceae | Aerial Parts | 39.3 mg/g |

| Mentha spicata | Lamiaceae | Dried Plant | 58.5 mg/g |

Boraginaceae (e.g., Symphytum officinale)

The Boraginaceae family is another significant accumulator of rosmarinic acid. nih.gov

Symphytum officinale (Comfrey): Comfrey is known to contain rosmarinic acid as one of its phenolic constituents. researchgate.netmdpi.comthenaturopathicherbalist.com It is considered a ubiquitous compound within the Symphytum genus. researchgate.net While specific concentrations in the whole plant are variable, it is recognized as a key phenolic acid present in both the roots and shoots. mdpi.comnih.gov One study identified rosmarinic acid as the main phenolic component in certain alcoholic extracts of comfrey, with a concentration of 45.70 μL/mL in an extract from callus cultures. mdpi.com

Other Angiosperm Families (e.g., Apiaceae, Cucurbitaceae)

Rosmarinic acid is not limited to the Lamiaceae and Boraginaceae families. It has also been identified in species from other angiosperm families. nih.govnih.gov

Apiaceae: Certain species within the Apiaceae family, such as those in the genus Eryngium, have been found to contain rosmarinic acid and its derivatives. researchgate.net

Cucurbitaceae: The presence of rosmarinic acid has also been reported in members of the Cucurbitaceae family.

Its distribution extends to other families as well, including the Marantaceae. wikipedia.org

Intra-Plant Tissue and Organ Distribution of this compound

The concentration of this compound is not uniform throughout the plant; it varies considerably between different organs and tissues.

Leaf and Stem Accumulation Patterns

Generally, the highest concentrations of rosmarinic acid are found in the leaves of plants.

In Rosmarinus officinalis, a study of various organs showed that while several polyphenols were analyzed, only the leaves contained all six compounds studied, with the highest accumulation rates in the young stages of development. researchgate.netnih.gov Rosmarinic acid displayed the highest concentrations of all polyphenols across all organs. researchgate.netnih.gov

For Salvia and Borago species, analysis has primarily focused on the leaves, where concentrations were found to range from 13.3 to 47.3 mg per gram of dried leaves. nih.govoup.com

In Symphytum officinale, the shoots and leaves are reported to contain the most rosmarinic acid. nih.gov

Root and Rhizome Concentrations

While leaves are often the primary site of accumulation, roots and rhizomes can also contain notable amounts of rosmarinic acid.

In Symphytum officinale, both roots and shoots are known to contain rosmarinic acid. mdpi.com Callus cultures derived from the root have been shown to produce significant amounts of this compound. mdpi.com

A study on Mentha piperita identified rosmarinic acid as the main phenolic compound in the rhizomes. Although the concentration was three times lower than in the leaves, the rhizomes were still considered a potential source. cropj.com

In Rosmarinus officinalis, studies have confirmed the presence of rosmarinic acid in the roots, although generally in lower concentrations compared to the leaves. researchgate.net

| Plant Species | Plant Part | Finding |

| Rosmarinus officinalis | Leaves | Highest accumulation of polyphenols, especially in young leaves. researchgate.netnih.gov |

| Rosmarinus officinalis | Roots | Contains rosmarinic acid, but at lower levels than leaves. researchgate.net |

| Mentha aquatica | Dried Leaves | 11.73 mg/g, the highest concentration in the plant. cropj.com |

| Mentha aquatica | Stems | Lower concentration than leaves. cropj.com |

| Mentha piperita | Rhizomes | Main phenolic compound, though at levels 3x lower than leaves. cropj.com |

| Symphytum officinale | Shoots and Leaves | Reported to contain the most rosmarinic acid. nih.gov |

| Symphytum officinale | Roots | Known to contain rosmarinic acid. mdpi.com |

Seed and Flower Content Variations

This compound is a prominent phenolic compound found in various plant tissues, with its concentration varying significantly between different organs, including seeds and flowers. Research into the distribution of this compound reveals distinct patterns of accumulation, which can be influenced by the plant's developmental stage and environmental conditions.

A notable example of this variation is observed in Salvia hispanica (chia). Analysis of different parts of the chia plant has shown that rosmarinic acid is a major polyphenolic constituent. In one study, the content of rosmarinic acid was quantified in various tissues, revealing that flowers contained a higher concentration than the seeds. Specifically, the flowers of S. hispanica were found to contain 149.45 mg of rosmarinic acid per 100 g of dry weight, while the seeds contained 127.25 mg per 100 g of dry weight researchgate.net. This suggests a differential accumulation of this compound, potentially linked to the specific physiological roles it plays in these reproductive structures, such as defense against pathogens or herbivores.

While detailed comparative data across a wide range of species is not extensively compiled, the findings in Salvia hispanica underscore the importance of analyzing specific plant organs to understand the distribution of this compound. The variation in content between seeds and flowers highlights the complex regulation of its biosynthesis and accumulation within the plant.

**Table 1: Rosmarinic Acid Content in Different Parts of *Salvia hispanica***

| Plant Part | Rosmarinic Acid Content (mg/100g DW) |

|---|---|

| Flowers | 149.45 |

| Seeds | 127.25 |

| Sprouts | 134.27 |

Data sourced from a study on the phytochemical profile of Salvia hispanica. researchgate.net

Biochemical Pathways of this compound Biosynthesis in Plants

The biosynthesis of this compound is a well-characterized process that involves the convergence of two distinct metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway researchgate.netresearchgate.net. These pathways provide the necessary precursors that are ultimately joined to form the rosmarinic acid molecule. Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid wikipedia.orgnovanet.ca.

Precursor Supply from Phenylpropanoid Pathway

The phenylpropanoid pathway is a central route in plant secondary metabolism, responsible for the synthesis of a wide array of phenolic compounds. This pathway utilizes the aromatic amino acid L-phenylalanine as its starting point researchgate.netnih.gov. A series of enzymatic reactions then converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, one of which is essential for rosmarinic acid formation. The initial and rate-limiting step of this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) researchgate.netnih.gov. Subsequent hydroxylations and ligations produce 4-coumaroyl-CoA, the activated hydroxycinnamoyl donor required for the final step in rosmarinic acid biosynthesis wikipedia.org.

The biosynthesis of this compound uniquely draws precursors from the metabolism of two aromatic amino acids, L-phenylalanine and L-tyrosine novanet.canih.govmdpi.com.

L-Phenylalanine Metabolism : As described above, L-phenylalanine enters the general phenylpropanoid pathway. It is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to form 4-coumaric acid by cinnamic acid 4-hydroxylase (C4H). Finally, 4-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to produce 4-coumaroyl-CoA researchgate.netmdpi.com. This molecule serves as the acyl donor in the final condensation step.

L-Tyrosine Metabolism : The second precursor originates from L-tyrosine, which is also produced via the shikimate pathway nih.govnih.gov. The tyrosine-derived pathway begins with the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by tyrosine aminotransferase (TAT) researchgate.netresearchgate.netmodares.ac.ir. This intermediate is then reduced to (R)-4-hydroxyphenyllactic acid by the enzyme hydroxyphenylpyruvate reductase (HPPR) researchgate.netmdpi.com. This 4-hydroxyphenyllactic acid is the acyl acceptor that will be esterified with the product of the phenylpropanoid pathway.

Enzymatic Steps and Key Biosynthetic Enzymes

The convergence of the two precursor pathways involves specific enzymes that catalyze the final steps of this compound formation. The key enzymes in this part of the pathway are hydroxyphenylpyruvate reductase and rosmarinic acid synthase.

Rosmarinic acid synthase (RAS) is the enzyme that catalyzes the final, committed step in the biosynthesis of rosmarinic acid nih.govmdpi.com. It belongs to the BAHD family of acyltransferases mdpi.comnih.gov. This enzyme facilitates the esterification reaction between 4-coumaroyl-CoA (the acyl donor from the phenylpropanoid pathway) and 4-hydroxyphenyllactic acid (the acyl acceptor from the tyrosine-derived pathway) nih.govmdpi.com. The reaction produces 4-coumaroyl-4'-hydroxyphenyllactate and releases coenzyme A nih.gov.

Subsequent hydroxylation steps at the 3 and 3' positions of the aromatic rings, catalyzed by cytochrome P450-dependent hydroxylases, convert this intermediate into rosmarinic acid nih.govmdpi.com. RAS is considered a key control point in the pathway, and its activity is often correlated with the rate of rosmarinic acid accumulation mdpi.comnih.gov. The gene encoding RAS has been isolated and characterized from several plant species, including Coleus blumei and Melissa officinalis mdpi.comresearchgate.net.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Phenylpropanoid | Converts L-phenylalanine to cinnamic acid |

| Cinnamic Acid 4-Hydroxylase | C4H | Phenylpropanoid | Hydroxylates cinnamic acid to 4-coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Phenylpropanoid | Activates 4-coumaric acid to 4-coumaroyl-CoA |

| Tyrosine Aminotransferase | TAT | Tyrosine-derived | Converts L-tyrosine to 4-hydroxyphenylpyruvic acid |

| Hydroxyphenylpyruvate Reductase | HPPR | Tyrosine-derived | Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactic acid mdpi.comnih.gov |

| Rosmarinic Acid Synthase | RAS | Final Condensation | Catalyzes the ester formation between 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid nih.govwikipedia.org |

Role of Peroxidase and Polyphenol Oxidase

While not directly involved in the anabolic pathway that constructs the this compound molecule, peroxidase (POD) and polyphenol oxidase (PPO) play significant roles in its subsequent metabolic fate, influencing its accumulation, degradation, and interaction with other cellular components. Their activities are primarily catabolic or transformational in relation to rosmarinic acid.

Polyphenol oxidase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, such as this compound, into highly reactive quinones. This process is notably responsible for the enzymatic browning observed in damaged plant tissues. When cells are disrupted, PPO comes into contact with its vacuolar substrates, leading to the formation of brown pigments. This compound can act as a substrate for PPO, being oxidized to o-quinones. However, it has also been shown to act as a "suicide substrate," leading to the inactivation of PPO, thereby inhibiting the browning process.

Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide. In the context of this compound, peroxidases are involved in the balance between its antioxidant and pro-oxidant activities. They can utilize rosmarinic acid in reactions that generate or scavenge reactive oxygen species (ROS), contributing to the plant's defense mechanisms against oxidative stress. The interaction with POD can lead to the polymerization of rosmarinic acid and other phenols, forming more complex structures that can be incorporated into the cell wall, which is a part of the plant's response to pathogens and wounding.

Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound is a complex process, controlled at the genetic level through the regulated expression of genes encoding the pathway's key enzymes. The primary genes involved are phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) in the phenylpropanoid branch, and tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR) in the tyrosine-derived branch. The final condensation step is catalyzed by rosmarinic acid synthase (RAS).

The expression of these genes is often coordinately regulated and can be induced by various internal and external stimuli, including developmental stage and environmental stress. Studies in various plant species, including Salvia miltiorrhiza and Mentha piperita, have shown that the transcript levels of these biosynthetic genes are often positively correlated with the accumulation of rosmarinic acid. For instance, in the roots of Salvia species, a significant positive correlation has been observed between the content of rosmarinic acid and the expression levels of PAL, C4H, 4CL, TAT, HPPR, and RAS1 mdpi.comsemanticscholar.org.

Transcription factors play a crucial role in modulating the expression of these genes. In Salvia miltiorrhiza, a subgroup 4 R2R3-MYB transcription factor, SmMYB39, has been identified as a transcriptional repressor nih.gov. Overexpression of SmMYB39 led to a significant decrease in the content of rosmarinic acid and its precursors, while silencing the gene resulted in their accumulation. This regulation was achieved by negatively affecting the transcript levels and enzyme activities of C4H and TAT nih.gov. Conversely, other transcription factors from families such as bHLH, MYB, and WRKY have been identified as potential positive regulators, particularly in response to elicitors like methyl jasmonate researchgate.net.

Environmental stresses such as salinity and heat can also differentially regulate these genes. In Mentha piperita subjected to simultaneous salinity and heat stress, a significant increase in C4H and HPPR expression was observed, while RAS expression was significantly decreased nih.govresearchgate.netnih.govuk.ac.ir. This differential regulation suggests a complex genetic network that balances the production of this compound with other defense-related phenolic compounds in response to adverse conditions nih.govresearchgate.net.

Environmental and Agronomic Influences on this compound Biosynthesis

The production and accumulation of this compound in plants are not static but are dynamically influenced by a multitude of external factors. These include environmental conditions such as light, temperature, and water availability, as well as agronomic practices related to nutrient supply, the application of elicitors, and cultivation techniques.

Impact of Light Intensity and Quality

Light is a critical environmental signal that affects not only photosynthesis but also the biosynthesis of secondary metabolites, including this compound. Both the intensity and spectral quality of light can significantly modulate its accumulation.

Studies on sweet basil (Ocimum basilicum) have demonstrated that light conditions affect rosmarinic acid content jst.go.jpresearchgate.net. Continuous white light irradiation has been shown to increase both phenolic content and antioxidant activity jst.go.jpresearchgate.net. When comparing different light qualities, red and white light were found to be more effective in promoting rosmarinic acid accumulation than blue light. In one study, irradiation with red and white light led to rosmarinic acid levels of up to 6 mg/g fresh weight, whereas blue light resulted in only 3 mg/g jst.go.jpresearchgate.net. This suggests that wavelengths in the red spectrum (600–700 nm) are particularly stimulatory for its biosynthesis jst.go.jpresearchgate.net. Similarly, in in vitro cultures of Hyptis pectinata, red light exposure resulted in a more than four-fold increase in rosmarinic acid content compared to white light scielo.br.

The duration of light exposure (photoperiod) also plays a role. In selected spearmint and peppermint lines, a short photoperiod of 12 hours reduced rosmarinic acid accumulation compared to a 16-hour photoperiod openagriculturejournal.com. In microgreens of Perilla frutescens, light treatment for 20 days was found to be optimal for high rosmarinic acid content and associated antioxidant and antimicrobial activities mdpi.com.

Table 1: Effect of Light Quality on this compound Content

| Plant Species | Light Condition | This compound Content | Fold Change vs. Control (White/Blue Light) | Reference |

|---|---|---|---|---|

| Sweet Basil (Ocimum basilicum) | White Light (Continuous) | Increased | - | jst.go.jpresearchgate.net |

| Sweet Basil (Ocimum basilicum) | Red Light | ~6 mg/g FW | ~2-fold vs. Blue Light | jst.go.jpresearchgate.net |

| Sweet Basil (Ocimum basilicum) | Blue Light | ~3 mg/g FW | - | jst.go.jpresearchgate.net |

| Hyptis pectinata (in vitro) | Red Light | 161.65 µg/g DW | 4.26-fold vs. White Light | scielo.br |

| Hyptis pectinata (in vitro) | Yellow Light | 82.82 µg/g DW | 2.18-fold vs. White Light | scielo.br |

Effects of Temperature and Water Stress

Temperature and water availability are major abiotic stress factors that can significantly alter the secondary metabolism of plants. The response of this compound accumulation to these stresses is species-dependent.

Conversely, drought stress can enhance the accumulation of rosmarinic acid in some species. In garden thyme (Thymus vulgaris), low soil water capacity (40%) increased the rosmarinic acid content compared to well-watered control plants hst-j.orghst-j.org. The study concluded that warmer and drier conditions tend to elevate both rosmarinic acid content and the expression of the RAS gene hst-j.orghst-j.org. This suggests that in certain plants adapted to arid environments, this compound may play a role in stress tolerance, and its production is upregulated as a defense mechanism. Cold stress (4°C) over a six-week period, however, had no significant effect on rosmarinic acid levels in selected mint lines openagriculturejournal.com.

Table 2: Impact of Temperature and Water Stress on this compound Content

| Plant Species | Stress Condition | Effect on this compound Content | Reference |

|---|---|---|---|

| Spearmint (Mentha spicata) | Heat Stress | Nearly complete loss | dss.go.th |

| Peppermint (Mentha piperita) | Heat (35°C) + Salinity (120 mM) | 3.2-fold decrease | nih.govresearchgate.net |

| Garden Thyme (Thymus vulgaris) | Drought (40% soil water capacity) | Increased | hst-j.orghst-j.org |

| Mint Lines (Mentha spp.) | Cold Stress (4°C for 6 weeks) | No significant effect | openagriculturejournal.com |

Influence of Nutrient Availability and Elicitors

The biosynthesis of this compound can be significantly enhanced by the application of elicitors, which are compounds that trigger defense responses in plants. Both biotic (derived from living organisms) and abiotic (non-living) elicitors have proven effective in stimulating its production in plant cell and hairy root cultures.

Methyl jasmonate (MeJA), a plant signaling molecule, is a potent elicitor. In cultures of Satureja khuzistanica, MeJA application led to a sharp increase in the expression of HPPR, PAL, and TAT genes, correlating with a high amount of rosmarinic acid researchgate.net. Similarly, yeast extract, a biotic elicitor, has been shown to increase rosmarinic acid accumulation. In hairy root cultures of Dracocephalum kotschyi, treatment with 200 mg/L yeast extract for 48 hours resulted in the highest accumulation of rosmarinic acid, a 26% increase over the control mdpi.com.

Abiotic elicitors like silver nitrate (B79036) (SN) and nanoparticles have also been used successfully. In in vitro cultures of Hyptis pectinata, 60 μM silver nitrate at 3 days and 30 μM at 6 days resulted in the highest rosmarinic acid content, yielding 6361.70 and 4542.98 µg/g DW, respectively scielo.br. In Dracocephalum kotschyi, low concentrations of titanium dioxide (TiO2) nanoparticles served as effective elicitors, while higher concentrations induced oxidative stress and inhibited production mdpi.com.

While specific studies on the direct effect of major nutrients (N, P, K) on this compound are less common, nutrient availability is fundamentally linked to the synthesis of primary metabolites like phenylalanine and tyrosine, the precursors for rosmarinic acid. Therefore, balanced nutrition is essential for maintaining the metabolic capacity for its production.

Table 3: Effect of Elicitors on this compound Production

| Plant System | Elicitor | Concentration/Duration | Increase in this compound | Reference |

|---|---|---|---|---|

| Dracocephalum kotschyi (Hairy Roots) | Yeast Extract | 200 mg/L for 48h | 1.26-fold (26%) | mdpi.com |

| Hyptis pectinata (in vitro) | Silver Nitrate (SN) | 60 µM for 3 days | Significant increase (6361.70 µg/g DW) | scielo.br |

| Agastache rugosa (Cell Culture) | Silver Nitrate (SN) | 30 mg/L | 10.12-fold | scielo.br |

| Ocimum basilicum (Hairy Roots) | Fungal Elicitors | - | 2.67-fold | academicjournals.org |

Cultivation Practices and Chemotype Variability

Agronomic factors such as harvest time and choice of plant material can have a profound impact on the yield of this compound. The physiological age of the plant is a critical determinant. In mint chemotypes selected for high rosmarinic acid content, the highest levels were found during the vegetative stage. A significant reduction in concentration was observed as the plants entered the bud initiation and flowering stages openagriculturejournal.com. This highlights the importance of optimizing harvest time to maximize the yield of the target compound. Furthermore, a field study indicated that soil type plays an essential role, likely due to differences in moisture retention, which favors rosmarinic acid production openagriculturejournal.com.

Significant variability in rosmarinic acid content exists not only between different species but also within a single species, leading to the concept of chemotypes. A comparative study of 29 species from the Labiatae family found that rosmarinic acid content ranged widely from undetectable levels to 58.5 mg/g of dried plant material nih.gov. Within the genus Mentha, all tested species contained considerable concentrations, with Mentha spicata showing the highest amount nih.gov. In contrast, Rosmarinus officinalis (rosemary) growing in Iran showed a relatively low concentration (7.2 mg/g) compared to other plants in the study nih.gov.

This intraspecific variability is also evident in Salvia species, where different extraction methods and plant origins yield varying concentrations of rosmarinic acid. For instance, in Salvia eremophila, using 80% methanol for extraction significantly increased the measured concentration of rosmarinic acid from 6.96 to 15.46 mg/g dry material austinpublishinggroup.com. The existence of different chemotypes, which may vary in their content of essential oils and phenolic compounds like rosmarinic acid, necessitates careful selection of plant varieties and cultivation conditions for standardized production ishs.orgresearchgate.net.

Stereochemistry and Chiral Aspects of S Rosmarinic Acid

Stereospecificity in Natural Biosynthesis

In the plant kingdom, the biosynthesis of rosmarinic acid is a highly stereospecific process. researchgate.net It begins with the amino acids L-phenylalanine and L-tyrosine. researchgate.net A key enzyme in this pathway is rosmarinate (B7790426) synthase, which catalyzes the esterification of caffeoyl-CoA with 3,4-dihydroxyphenyllactic acid. wikipedia.org The stereospecificity is introduced by enzymes such as hydroxyphenylpyruvate reductase, which is involved in the formation of the 3,4-dihydroxyphenyllactic acid precursor. wikipedia.org This enzymatic control ensures the production of predominantly one enantiomer in nature. For instance, studies in plant cell cultures of Coleus blumei and Salvia officinalis have elucidated this stereospecific pathway. cdnsciencepub.comresearchgate.net

Enantiomeric Purity and Challenges in Analysis of Enantiomeric Excess

Determining the enantiomeric purity of a sample of rosmarinic acid presents analytical challenges. Standard chromatographic techniques like HPLC can separate rosmarinic acid from other compounds but may not be able to distinguish between the (S) and (R) enantiomers without a chiral stationary phase. researchgate.netresearchgate.net

To overcome this, methods involving the derivatization of rosmarinic acid with a chiral resolving agent have been employed. For example, this compound can be converted into diastereomeric amides by reacting it with a chiral amine, such as (R)-α-methylbenzylamine. cdnsciencepub.com These resulting diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy, allowing for the determination of the enantiomeric excess. cdnsciencepub.com The synthesis of (S)-(−)-rosmarinic acid has been reported with an enantiomeric purity of at least 84%. cdnsciencepub.com

| Analytical Technique | Principle | Application in this compound Analysis |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (S) and (R) enantiomers. researchgate.netresearchgate.net |

| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Quantification of enantiomeric excess. cdnsciencepub.com |

Implications of Chirality for Molecular Recognition and Biological Interactions

The specific three-dimensional structure of this compound, as dictated by its chirality, is fundamental to its interactions with biological systems. researchtrends.net Molecular recognition, the process by which molecules bind specifically to one another, is highly dependent on the complementary shapes of the interacting species. The chirality of membrane lipids, for instance, can influence drug interactions. researchtrends.net

The distinct spatial arrangement of the functional groups in this compound will determine how it fits into the binding sites of enzymes and receptors. This stereospecificity can lead to differences in the biological activity between the (S) and (R) enantiomers. For example, the interaction of rosmarinic acid with proteins like bovine serum albumin (BSA) has been studied to understand its binding characteristics, which are influenced by its structure. nih.gov Furthermore, the ability of rosmarinic acid derivatives to inhibit processes like amyloid-β aggregation is also dependent on their structural properties, including lipophilicity and the orientation of phenolic hydroxyl groups. core.ac.uk

Advanced Methodologies for Isolation, Purification, and Enrichment of S Rosmarinic Acid

State-of-the-Art Extraction Techniques

Advanced extraction techniques leverage energy sources like microwaves and ultrasound, or unique solvent properties under high pressure and temperature, to efficiently disrupt plant cell walls and enhance the solubilization of (S)-rosmarinic acid.

Microwave-Assisted Extraction (MAE) is a process that uses microwave energy to heat the solvents and plant sample, leading to the rupture of cell walls and the release of target compounds into the solvent. preprints.org This technique offers significant advantages, including reduced extraction time, lower solvent consumption, and higher extraction efficiency. preprints.orgmdpi.com The key parameters influencing MAE performance are microwave power, temperature, solvent choice, solid-to-solvent ratio, and extraction duration. preprints.orgmdpi.com

Research has demonstrated the effectiveness of MAE for extracting this compound from various plant sources. For instance, a study on Symphytum officinale leaves identified optimal MAE conditions as 750 W microwave power, a temperature of 50°C, 75% methanol (B129727) as the solvent, a solid-to-solvent ratio of 1:10, and an extraction time of 15 minutes. preprints.orgmdpi.com Another innovative approach using biodegradable polyethylene (B3416737) glycols (PEGs) on Rosmarinus officinalis leaves found that a 45% PEG-400 solution with 4.3% phosphoric acid, irradiated for just 20 seconds at 280 W, yielded high extraction efficiencies for this compound. mdpi.com A comparative study involving Melissa officinalis reported that MAE produced a yield of 49.4 mg of this compound per gram of dry plant weight in 26.5 minutes using 25.5% ethanol (B145695) at 108.6°C. ipb.ptresearchgate.net

Table 1: Research Findings on Microwave-Assisted Extraction of this compound

| Plant Source | Optimal Conditions | Yield/Efficiency | Reference |

|---|---|---|---|

| Symphytum officinale (Comfrey) | 750 W power; 50°C; 75% methanol; 1:10 solid-solvent ratio; 15 min | Identified as optimal for high total phenols and flavonoids, with rosmarinic acid as the major component. | mdpi.com, preprints.org |

| Rosmarinus officinalis (Rosemary) | 280 W power; 45% PEG-400 with 4.3% phosphoric acid; 20 sec | Exhibited the highest extraction ability and fastest rate compared to other methods. | mdpi.com |

| Melissa officinalis (Lemon Balm) | 108.6°C; 25.5% ethanol; 26.5 min | 49.4 mg/g of dry plant | ipb.pt, researchgate.net |

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation generated by ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. researchgate.net This method is recognized for its high efficiency, reduced processing time, and lower temperature requirements, which helps in preserving thermolabile compounds like this compound. nih.gov

Studies have consistently shown UAE to be a superior method for this compound extraction. In a comparative analysis on Melissa officinalis, UAE was the most effective technique, yielding 86.3 mg/g of this compound under optimized conditions of 33 minutes, 371.7 W power, and 39.9% ethanol. ipb.pt Research on Plectranthus scutellarioides leaves, a rich source of the compound, determined that using pure ethanol in an ultrasound bath at 30 kHz for 45 minutes yielded an impressive 110.8 mg/g of trans-rosmarinic acid. mdpi.com For Thymus vulgaris, optimal UAE conditions were found to be 60 minutes at 500 W with 50% ethanol, which proved more efficient than heat-assisted extraction. nih.gov Furthermore, the use of green solvents like ionic liquids has been explored; for Rosmarinus officinalis, a 1.0 M solution of [C8mim]Br under ultrasound for 30 minutes at 221 W achieved a 100% extraction efficiency for this compound. nih.gov

Table 2: Research Findings on Ultrasound-Assisted Extraction of this compound

| Plant Source | Optimal Conditions | Yield/Efficiency | Reference |

|---|---|---|---|

| Melissa officinalis (Lemon Balm) | 371.7 W power; 39.9% ethanol; 33 min | 86.3 mg/g of dry plant | ipb.pt |

| Plectranthus scutellarioides (Painted Nettle) | 30 kHz frequency; 100% ethanol; 45 min | 110.8 mg/g of dry weight | mdpi.com |

| Thymus vulgaris (Thyme) | 500 W power; 50% ethanol; 60 min | 73.5 mg/g of extract | nih.gov |

| Rosmarinus officinalis (Rosemary) | 221 W power; 1.0 M [C8mim]Br; 1:20 solid-liquid ratio; 30 min | 100.17% extraction efficiency | nih.gov |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that employs solvents at elevated temperatures (up to 200°C) and pressures (around 1500-2000 psi). encyclopedia.pubtudublin.ie These conditions keep the solvent in a liquid state above its boiling point, which decreases solvent viscosity and surface tension while increasing solubility and diffusion rates, leading to rapid and efficient extractions. tudublin.ie

The choice of solvent and temperature is critical in PLE. For the extraction of this compound from rosemary, PLE using ethanol at 150°C was shown to produce a high yield. thieme-connect.de Water can also be an effective, green solvent in PLE; its polarity decreases at higher temperatures, making it suitable for extracting moderately polar compounds. encyclopedia.pub For example, PLE using water at 150°C was effective for extracting antioxidants, including this compound, from lemon balm. ufrn.br However, there is a risk of thermal degradation at very high temperatures. Studies have indicated that temperatures of 150°C and above can cause this compound to degrade, potentially cleaving it into its constituent, caffeic acid. encyclopedia.pubresearchgate.net Therefore, optimizing the temperature is crucial. Research on oregano found that an optimal temperature of 129°C with 33% methanol yielded 10.21 mg/g of this compound. mdpi.com

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (scCO₂), as the solvent. utm.my SC-CO₂ is favored for its moderate critical temperature (31.1°C) and pressure (7.38 MPa), non-toxicity, and the fact it can be easily removed from the extract by depressurization. utm.my

Pure scCO₂ is non-polar and thus not an efficient solvent for the polar this compound. researchgate.net To overcome this, polar co-solvents or "modifiers," such as ethanol, are added to the scCO₂ to increase its solvating power for polar compounds. researchgate.netmdpi.com The extraction parameters—pressure, temperature, and co-solvent percentage—are optimized to target specific compounds. For the extraction of this compound from Rosmarinus officinalis, optimal conditions were determined to be a pressure of 150 bar, a temperature of 80°C, and a co-solvent concentration of 15% ethanol, which yielded 3.43 mg/g of this compound. mdpi.com Another study focusing on Orthosiphon stamineus found the maximum solubility of this compound at 80°C and 10 MPa (100 bar) with ethanol as a modifier. utm.my SFE can also be used as a pre-treatment step; coupling SFE with a subsequent Soxhlet extraction significantly increased the final yield of this compound from rosemary. mdpi.com

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification and isolation of this compound to a high degree of purity.

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. tandfonline.comgoogle.com This technique relies on partitioning a solute between two immiscible liquid phases (stationary and mobile) within a coil that is subjected to a strong centrifugal force field. It has proven to be a simple, rapid, and effective method for the preparative separation of natural products. tandfonline.com

HSCCC has been successfully applied to purify this compound from various plant extracts. In one study, 11 mg of this compound with a purity of 97.2% was purified from 100 mg of an ethyl acetate (B1210297) extract of Glechoma hederacea in a single run of less than two hours. tandfonline.comtandfonline.com In another application, a combined process involving enrichment by semi-preparative HPLC followed by HSCCC yielded 200 mg of this compound with 95.1% purity from Dracocephalum tanguticum. nefu.edu.cn A novel hyphenated system combining expanded bed adsorption chromatography (EBAC) with HSCCC was used to process an extract of Salvia miltiorrhiza, yielding this compound with 74% purity in a single, integrated step. nih.gov

Table 3: Research Findings on HSCCC Purification of this compound

| Plant Source | Starting Material | Yield | Purity | Reference |

|---|---|---|---|---|

| Glechoma hederacea | 100 mg ethyl acetate extract | 11 mg | 97.2% | tandfonline.com, tandfonline.com |

| Dracocephalum tanguticum | Ethyl acetate extract (enriched) | 200 mg | 95.1% | nefu.edu.cn |

| Salvia miltiorrhiza | Crude extract via EBAC-HSCCC | 2.1 mg | 74% | nih.gov |

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) stands as a powerful technique for the high-resolution purification of this compound from complex mixtures, such as crude plant extracts. This method operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes and isolate substantial quantities of the target compound.

The process involves injecting a concentrated extract onto a column packed with a stationary phase, typically a C18 reversed-phase material. A solvent system, or mobile phase, is then pumped through the column. By carefully controlling the composition of the mobile phase, often through a gradient elution, components of the extract are separated based on their differential affinities for the stationary and mobile phases. This compound, being a polar compound, is eluted from the column at a specific retention time.

For the purification of rosmarinic acid, a common approach involves using a reversed-phase column and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. ajrconline.orgacs.org A gradient is typically employed, starting with a higher proportion of the aqueous phase and gradually increasing the concentration of the organic solvent to elute compounds of increasing hydrophobicity. acs.orgknauer.net

Mass-directed purification is an advanced Prep-HPLC technique that has been successfully employed for the rapid isolation of rosmarinic acid. knauer.net This system uses a mass spectrometer in-line with the HPLC to specifically detect the ion corresponding to the target molecule's mass-to-charge ratio (m/z). For rosmarinic acid, this is typically the [M-H]⁻ ion at m/z 359.2. knauer.net This allows for the precise collection of only the fraction containing the compound of interest, significantly streamlining the purification process and yielding high-purity this compound (>95%) in a single step. knauer.net

Table 1: Example of a Prep-HPLC Method for Rosmarinic Acid Purification

| Parameter | Condition |

|---|---|

| Column | Eurospher II 100-10 C18, 250 x 30 mm |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | | Gradient | 20% B to 100% B over 20 minutes | | Flow Rate | 21.3 mL/min | | Detection | Diode Array Detector (DAD) at 280 nm and Mass Spectrometer (SIM mode, m/z 359.2) | | Injection Volume | 5 mL of crude extract | This table is a representative example based on published methodologies. knauer.net

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) serves as an effective intermediate step between low-pressure column chromatography and high-pressure liquid chromatography (HPLC) for the purification of this compound. It offers a balance between the high resolution of HPLC and the high capacity of traditional column chromatography, making it suitable for processing larger quantities of crude extracts. nih.gov

In a typical MPLC application for rosmarinic acid purification, a crude extract is first adsorbed onto a sorbent, such as silica (B1680970) gel, and then packed into a column. The separation is achieved by eluting the column with a gradient of solvents. For instance, a gradient of dichloromethane (B109758) and methanol can be used to separate compounds based on their polarity. mdpi.com

MPLC is often used in combination with other chromatographic techniques to achieve high purity. For example, a crude extract of Perilla frutescens was first purified using XDA-8 macroporous resin, followed by MPLC, which significantly improved the content of total phenolics. nih.gov This pre-purified extract could then be subjected to further separation by techniques like high-speed counter-current chromatography (HSCCC) to isolate rosmarinic acid with a purity of 98.29%. nih.gov

The use of different MPLC columns in sequence can also enhance purification efficiency. For the isolation of compounds from Dracocephalum heterophyllum, two different sized MPLC columns were connected to increase the loading capacity and improve the initial separation of the crude extract. mdpi.com

Table 2: MPLC in a Multi-Step Purification of Rosmarinic Acid

| Step | Technique | Sorbent/Column | Elution Solvents | Purity Achieved |

|---|---|---|---|---|

| 1 | Macroporous Resin Chromatography | XDA-8 | - | Enriched Extract |

| 2 | Medium-Pressure Liquid Chromatography (MPLC) | - | - | 66.62 mgGAE/g extract |

| 3 | High-Speed Counter-Current Chromatography (HSCCC) | - | - | 98.29% (Rosmarinic Acid) |

Data compiled from a study on Perilla frutescens. nih.gov

Flash Chromatography and Solid Phase Extraction (SPE)

Flash chromatography and Solid Phase Extraction (SPE) are valuable and widely used techniques for the rapid purification and enrichment of this compound from plant extracts.

Flash Chromatography is a preparative air pressure-driven liquid chromatography technique that is faster than traditional column chromatography. It utilizes a column packed with a sorbent, typically silica gel, and a solvent or solvent mixture is pushed through the column under moderate pressure. This allows for the separation of compounds in a relatively short amount of time.

In a study on the isolation of rosmarinic acid from Ocimum basilicum (basil), a methanol extract was first subjected to liquid-liquid extraction to obtain a rosmarinic acid-rich ethyl acetate extract. This extract was then separated using flash chromatography over a silica gel column to yield high-purity rosmarinic acid. dergipark.org.trresearchgate.net Similarly, reversed-phase flash chromatography on a C18 column has been used in a bioactivity-guided strategy to isolate rosmarinic acid from Isodon rugosus. plos.orgplos.org

Solid Phase Extraction (SPE) is a sample preparation technique used for the extraction, concentration, and cleanup of analytes from a complex matrix. It involves passing a solution containing the analyte through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent, while impurities are washed away. The analyte is then eluted with a suitable solvent.

SPE is a simple and efficient method for preparing extracts enriched with rosmarinic acid. mdpi.com C18 cartridges are commonly used for this purpose. The process typically involves pre-conditioning the cartridge with methanol and then water, loading the crude extract, washing away impurities, and finally eluting the rosmarinic acid with a solvent like methanol. mdpi.comjocpr.com The choice of sorbent and eluting solvents is crucial for the performance of SPE and is often optimized based on solubility parameters. mdpi.com For instance, a study on rosemary extracts utilized a self-fabricated mixed-mode sorbent and optimized the washing steps using a full factorial design to achieve excellent recoveries and clean-up rates. nih.gov

Table 3: Example of an SPE Protocol for Rosmarinic Acid Enrichment

| Step | Procedure |

|---|---|

| Sorbent | Chromabond C18ec cartridge (500 mg) |

| Conditioning | 6 mL methanol, followed by 6 mL deionized water |

| Sample Loading | 1 mL of crude extract solution |

| Elution | 3 mL of varying concentrations of ethyl acetate in chloroform (B151607) (0-100%) |

Based on a methodology for fractionation of rosmarinic acid from Orthosiphon aristatus extract. mdpi.com

Membrane-Based Separation Techniques

Membrane-based separation techniques are emerging as efficient and environmentally friendly methods for the enrichment and purification of this compound. These processes operate at ambient temperatures and without phase changes, which helps to preserve the integrity of the bioactive compound.

Ultrafiltration and Nanofiltration for Enrichment

Ultrafiltration (UF) and nanofiltration (NF) are pressure-driven membrane processes that separate molecules based on their size and molecular weight.

Ultrafiltration (UF) utilizes membranes with pore sizes typically ranging from 1 to 100 nm, corresponding to a molecular weight cut-off (MWCO) of 1 to 1000 kDa. UF is primarily used to remove high molecular weight substances like proteins and polysaccharides from the extract, thereby clarifying it and preparing it for further concentration steps. google.com

Nanofiltration (NF) employs membranes with smaller pore sizes than UF, typically with a MWCO of 150 to 2000 Da. This makes NF particularly suitable for concentrating low molecular weight compounds like rosmarinic acid while allowing salts and some smaller molecules to pass through. nih.gov Studies have shown that NF can effectively concentrate rosmarinic acid from various plant extracts. For example, a polyamide-urea thin film composite membrane demonstrated high rejection rates for rosmarinic acid from spent lavender extract. mdpi.com Similarly, an NF membrane was successful in concentrating rosmarinic acid from thyme extracts. nih.gov

The efficiency of these processes can be influenced by factors such as transmembrane pressure and the concentration of the feed solution. As the concentration of rosmarinic acid in the retentate increases, the permeate flux may decline due to increased osmotic pressure and concentration polarization. mdpi.com

Integrated Membrane Systems for Downstream Processing

Integrating different membrane processes, or combining them with other separation techniques, can create a more efficient and comprehensive downstream processing strategy for this compound. uctm.edudechema.de

An example of an integrated membrane system involves a multi-step filtration process. An extract can first be subjected to ultrafiltration to remove macromolecules. The resulting permeate, enriched with smaller molecules including rosmarinic acid, is then fed to a nanofiltration unit for concentration. google.com This concentrated solution can be further purified using reverse osmosis to remove water and further increase the concentration of rosmarinic acid. google.com

One patented method describes a process where an aqueous extract is first clarified by ultrafiltration, followed by nanofiltration to concentrate the rosmarinic acid. The pH is adjusted, and the solution is then passed through a polyamide resin for adsorption and subsequent elution with alcohol. The final eluant is concentrated using reverse osmosis to obtain high-purity rosmarinic acid (≥90%). google.com

Table 4: Performance of a Nanofiltration Membrane for Rosmarinic Acid Concentration

| Parameter | Value |

|---|---|

| Membrane Type | Polyamide-urea thin film composite (X201) |

| Feed | 40% ethanolic extract of spent lavender |

| Operating Pressure | 20 bar |

| Rosmarinic Acid Rejection | 93-100% |

| Permeate Flux | 1.24 - 2.43 L·m⁻²·h⁻¹ |

Data from a study on batch membrane filtration of spent lavender extract. mdpi.com

Crystallization and Recrystallization Techniques for Purity Enhancement

Crystallization is a crucial final step in the purification process of this compound, aimed at achieving a high degree of purity by separating it from residual impurities. greenskybio.com This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The process typically involves dissolving the enriched rosmarinic acid extract in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution is slowly cooled, the solubility of rosmarinic acid decreases, leading to the formation of crystals. Impurities, which are present in lower concentrations, tend to remain in the solution, or mother liquor. The rosmarinic acid crystals can then be separated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. google.com

The choice of solvent is critical for successful crystallization. Water is a commonly used solvent for the crystallization of rosmarinic acid. google.com The process can be enhanced by the addition of seed crystals of pure rosmarinic acid, which provide a surface for the new crystals to grow on. google.com

Recrystallization is a further purification step where the initially formed crystals are redissolved in a fresh solvent and the crystallization process is repeated. This can significantly improve the purity of the final product. google.com

Factors that influence the quality and yield of the crystals include the cooling rate, the concentration of the extract, and the presence of any additives. greenskybio.com By optimizing these conditions, it is possible to obtain high-quality, high-purity this compound crystals. greenskybio.com In some processes, a purity of over 95% can be achieved after a single crystallization step. researchgate.net

Analytical Methodologies for Detection, Quantification, and Structural Characterization of S Rosmarinic Acid in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation and quantification of (S)-rosmarinic acid from intricate mixtures. Various chromatographic methods have been developed and optimized to achieve high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is the most widely used method for the routine analysis of this compound. mdpi.com This technique offers a balance of efficiency, robustness, and cost-effectiveness. The strong UV absorbance of this compound, owing to its conjugated system, makes UV-Vis detection highly suitable. mdpi.com The selection of the stationary phase, mobile phase composition, and detection wavelength are critical parameters for successful separation and quantification.

A typical HPLC setup for this compound analysis involves a reversed-phase C18 column. rjpharmacognosy.irphcogj.com The mobile phase usually consists of a mixture of an acidified aqueous solution and an organic solvent, such as acetonitrile or methanol (B129727). rjpharmacognosy.irphcogj.comnih.gov Gradient elution is often employed to achieve better separation of this compound from other components in the sample matrix. rjpharmacognosy.irnih.gov The UV detection wavelength is commonly set at 330 nm, which corresponds to the absorption maximum of rosmarinic acid. rjpharmacognosy.irphcogj.comnih.gov

The performance of HPLC-UV methods is evaluated through validation parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, one study reported an LOD and LOQ of 0.19 and 0.63 ng per injection for UV detection, respectively. oup.com Another validated method demonstrated a linearity range of 72-110 µg/mL with an LOD of 1.6 µg/mL and an LOQ of 4.9 µg/mL. rjpharmacognosy.ir

Table 1: HPLC-UV Parameters for this compound Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| LiChrospher RP-18 (250 x 3 mm, 5 µm) | A: 2% acetic acid in water, B: Acetonitrile (Gradient) | 0.3 | 280 | 10 | oup.com |

| C18 (250 x 4.6 mm, 5 µm) | A: 0.085% H3PO4 in water, B: Acetonitrile (Gradient) | 1.0 | 330 | Not Specified | rjpharmacognosy.ir |

| Reversed-phase C18 | 0.1% formic acid and acetonitrile (Isocratic) | 0.5 | 330 | Not Specified | phcogj.com |

| Zorbax SB-C18 (250 x 4.6 mm, 5 µm) | A: Methanol, B: 0.6% acetic acid (Gradient) | 1.0 | Not Specified (ELSD) | Not Specified | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex samples containing numerous components that may co-elute in HPLC.

A UPLC method coupled with a photodiode array (PDA) detector and quadrupole time-of-flight mass spectrometry (QTOF/MS) has been used for the phenolic profiling and quantitative determination of rosmarinic acid in plant extracts. researchgate.net The enhanced separation efficiency of UPLC allows for a more detailed characterization of the sample matrix alongside the accurate quantification of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile compound, it requires a derivatization step to convert it into a volatile derivative before GC analysis. This process can be complex and may introduce variability. However, GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool for the qualitative and quantitative analysis of volatile components present in the same matrix as this compound. nih.gov For instance, GC-MS has been used to identify and compare the volatile constituents in different parts of Perilla frutescens, a plant known to contain rosmarinic acid. nih.gov

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the qualitative screening of this compound in various samples. High-Performance Thin-Layer Chromatography (HPTLC) is an improved version of TLC that offers better separation efficiency, sensitivity, and reproducibility, making it suitable for quantitative analysis. nih.govresearchgate.net

In HPTLC, samples are spotted on a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable mobile phase. The separated compounds are visualized under UV light, often at 366 nm, where rosmarinic acid exhibits native blue fluorescence. researchgate.netmdpi.comfarmaciajournal.com Densitometric scanning of the plates allows for the quantification of this compound. nih.gov HPTLC methods have been validated and used for the quantification of rosmarinic acid in various medicinal plants. nih.govtandfonline.com

Table 2: HPTLC Parameters for this compound Analysis

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Silica gel 60 F254 | Toluene:Ethyl acetate (B1210297):Formic acid:Water (3:3:1:0.2 v/v/v/v) | UV at 366 nm | researchgate.net |

| Silica gel 60G F254 | Ethyl acetate:Acetic acid:Formic acid:Water (100:11:11:26 v/v/v/v) | Native fluorescence | farmaciajournal.com |

| TLC Silica gel 60 F254 | Toluene and Ethyl acetate | Not Specified | tandfonline.com |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a high degree of selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices, especially at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound. researchgate.net This technique involves the separation of the analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. The use of turbo spray ionization in negative mode is a common approach for the analysis of rosmarinic acid. researchgate.net

In a typical LC-MS/MS experiment, the precursor ion corresponding to the deprotonated molecule of rosmarinic acid ([M-H]⁻ at m/z 359) is selected and fragmented to produce characteristic product ions. researchgate.net The monitoring of specific mass transitions (e.g., 358.9/160.9 and 358.9/197.0) provides excellent selectivity and allows for accurate quantification even in the presence of co-eluting interferences. researchgate.net

LC-MS/MS methods have been developed and validated for the quantification of rosmarinic acid in various plant extracts and biological samples, demonstrating high sensitivity with low limits of detection and quantification. nih.govresearchgate.net For example, one validated LC-MS method reported an LOD and LOQ for rosmarinic acid of 1 and 3 ng/mL, respectively. researchgate.net

Table 3: LC-MS/MS Parameters for this compound Analysis

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Negative | 359 | Not Specified | Not Specified | Not Specified | researchgate.net |

| Negative (Turbo spray) | 358.9 | 160.9, 197.0 | Not Specified | Not Specified | researchgate.net |

| Negative | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| APCI | Not Specified | Not Specified | 1 | 3 | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of moderately polar molecules like rosmarinic acid, allowing for their transfer into the gas phase with minimal fragmentation. In the analysis of rosmarinic acid, ESI is typically operated in negative ion mode due to the presence of acidic phenolic hydroxyl and carboxylic acid groups, which are readily deprotonated.

When analyzing this compound or its extracts, the most commonly observed ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 359. researchgate.net This high sensitivity in negative mode makes ESI-MS a powerful tool for detecting and quantifying rosmarinic acid in complex matrices such as plant extracts. nih.govpfigueiredo.org In addition to the primary molecular ion, other related ions may be detected. For instance, adducts such as the sodium adduct of a dimer, [2M-2H+Na]⁻, at m/z 741 have been reported in methanolic extracts of cell cultures. researchgate.net

The coupling of ESI-MS with liquid chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), provides a robust platform for the separation and identification of rosmarinic acid from other phytochemicals. nih.govubbcluj.ro Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the precursor [M-H]⁻ ion, yield characteristic product ions that are used for structural confirmation. Key fragments observed in the MS2 spectrum of the [M-H]⁻ ion of rosmarinic acid (m/z 359.0767) include ions at m/z 197.0456, 179.0356, 161.0243, and 133.0297, which correspond to the cleavage of the ester bond and subsequent losses from the caffeic acid and 3,4-dihydroxyphenyllactic acid moieties. massbank.eu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. While less common than ESI for the routine quantification of smaller molecules like rosmarinic acid in plant extracts, MALDI-TOF MS has proven valuable in studying the interactions and modifications of rosmarinic acid, especially its reactions with larger biomolecules like proteins. nih.govacs.org

In one study, MALDI-TOF/TOF MS was instrumental in investigating the adduction reaction between oxidized rosmarinic acid and the protein myosin. nih.govacs.org The technique allowed for the precise determination of the adduction site, identifying it as the cysteine residue at position 949 of myosin. nih.govacs.org This application highlights the strength of MALDI-TOF in analyzing complex covalent modifications of proteins by phytochemicals. The methodology is capable of detecting the modified proteins and, through tandem MS, pinpointing the specific amino acid residues involved in the covalent linkage. researchgate.net This is crucial for understanding the mechanisms by which phenolic compounds like rosmarinic acid may exert their biological effects through interactions with cellular macromolecules.

Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS for High-Resolution Analysis

For the unambiguous identification of this compound and its metabolites or adducts in highly complex samples, high-resolution mass spectrometry (HRMS) is indispensable. Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are two leading HRMS technologies that provide exceptional mass accuracy and resolving power. nih.govmdpi.comresearchgate.net These capabilities allow for the differentiation of molecules with very similar nominal masses (isobars) and the confident determination of elemental formulas from accurate mass measurements. pnnl.govnih.gov

Orbitrap mass spectrometers, often coupled with UHPLC, have been used to identify adducts between quinones derived from oxidized rosmarinic acid and thiol-containing compounds like cysteine and glutathione. nih.govacs.org The high mass accuracy (typically < 5 ppm) of the Orbitrap analyzer allows for the confident assignment of elemental compositions to the detected adducts. nih.gov For example, UHPLC-LTQ-Orbitrap MS/MS has been used to identify quinone-rosmarinic acid/cysteine and quinone-rosmarinic acid/glutathione adducts by analyzing their extracted ion chromatograms and MS² fragment patterns. nih.govacs.org

FT-ICR MS offers the highest level of performance in terms of mass resolving power and mass accuracy, often achieving sub-ppm mass accuracy. nih.govnih.gov This ultra-high resolution is critical for resolving complex mixtures, such as plant metabolomes or environmental samples, where thousands of chemical species may be present. researchgate.netpnnl.gov The application of 21-Tesla FT-ICR MS, for example, provides resolving powers in excess of one million, enabling the fine isotopic structure of molecules to be observed, which further aids in confirming elemental compositions. nih.gov While specific applications to this compound are part of broader metabolomics studies, the capability of these instruments is essential for distinguishing rosmarinic acid from other isomers and for characterizing its novel derivatives or reaction products in intricate biological systems. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application for this compound | Typical Ions Observed | Key Advantages |

|---|---|---|---|

| ESI-MS | Detection and quantification in complex matrices (e.g., plant extracts). | [M-H]⁻ (m/z 359), [2M-2H+Na]⁻ (m/z 741) | High sensitivity, suitable for coupling with LC, soft ionization. |

| MALDI-TOF MS | Analysis of large adducts and covalent modifications with biomolecules (e.g., proteins). | [Protein+RosA+H]⁺ | High mass range, suitable for non-volatile and large molecules. |

| Orbitrap/FT-ICR MS | Unambiguous formula determination and identification in highly complex mixtures. | High-accuracy m/z for [M-H]⁻ and fragments. | Exceptional mass accuracy (<5 ppm to <1 ppm) and ultra-high resolving power. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

1D NMR (¹H, ¹³C) Analysis

One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of rosmarinic acid displays characteristic signals that correspond to its distinct structural motifs. arjonline.orgresearchgate.net Key features include signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two 3,4-dihydroxyphenyl units. arjonline.org Two doublets with a large coupling constant (J ≈ 15.9 Hz) are indicative of the trans-olefinic protons of the caffeoyl moiety. arjonline.org Signals corresponding to the aliphatic chain of the 3,4-dihydroxyphenyllactic acid portion are also clearly visible. arjonline.org

The ¹³C NMR spectrum complements the proton data by showing signals for all carbon atoms in the molecule. arjonline.orgresearchgate.net The spectrum reveals signals for the carboxyl and ester carbonyl carbons (δ > 165 ppm), aromatic carbons, olefinic carbons, and the aliphatic carbons of the lactate (B86563) side chain. arjonline.orgresearchgate.net Together, the ¹H and ¹³C NMR data allow for the initial identification of the key functional groups and structural fragments of rosmarinic acid.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Rosmarinic Acid

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity, J (Hz) |

|---|---|---|---|

| 1 | 127.9 | - | - |

| 2 | 115.2 | 6.95 | d, 2.0 |

| 3 | 146.0 | - | - |

| 4 | 144.9 | - | - |

| 5 | 116.3 | 6.77 | d, 8.1 |

| 6 | 121.9 | 6.83 | dd, 8.1, 2.0 |

| 7 | 77.0 | 5.19 | dd, 8.4, 4.4 |

| 8 | 37.9 | 3.10 (a), 3.01 (b) | dd, 14.3, 4.4 (a); dd, 14.3, 8.4 (b) |

| 9 | 177.6 | - | - |

| 1' | 129.8 | - | - |

| 2' | 116.5 | 7.04 | d, 2.1 |

| 3' | 146.9 | - | - |

| 4' | 149.5 | - | - |

| 5' | 117.6 | 6.76 | d, 8.2 |

| 6' | 123.1 | 6.92 | dd, 8.2, 2.1 |

| 7' | 148.0 | 7.56 | d, 15.9 |

| 8' | 115.0 | 6.27 | d, 15.9 |

| 9' | 168.9 | - | - |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are required for the complete and unambiguous assignment of all proton and carbon signals and to confirm the molecular structure. arjonline.orgresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduslideshare.net For rosmarinic acid, COSY spectra are used to trace the connectivity within the spin systems, such as identifying adjacent protons in the aromatic rings and along the aliphatic side chains. arjonline.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.educloudfront.net This is a powerful tool for assigning the ¹³C signals of all protonated carbons by linking them to their already-assigned proton resonances. arjonline.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). sdsu.educloudfront.net HMBC is crucial for piecing together the different structural fragments of the molecule. For instance, it can show a correlation from the proton at position 7 to the ester carbonyl carbon at position 9', confirming the ester linkage between the caffeic acid and 3,4-dihydroxyphenyllactic acid moieties. arjonline.org Correlations to quaternary (non-protonated) carbons are also observed, which is essential for their assignment. arjonline.orgceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. arjonline.orgslideshare.netresearchgate.net This provides information about the molecule's three-dimensional structure and conformation. For this compound, NOESY can help confirm the relative spatial arrangement of different parts of the molecule. arjonline.org

Through the combined interpretation of these 2D NMR spectra, a complete and verified structural assignment of rosmarinic acid can be achieved. arjonline.orgresearchgate.net

Chiral NMR for Enantiomeric Purity Assessment

Standard NMR spectroscopy cannot distinguish between enantiomers, such as (R)- and this compound, because they have identical physical and chemical properties in an achiral environment. researchgate.net Consequently, their NMR spectra are identical. To determine the enantiomeric purity of a sample of this compound, chiral NMR techniques must be employed. libretexts.orgnih.gov

This is typically achieved by introducing a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are no longer mirror images and will have distinct NMR spectra, allowing for their differentiation and quantification. libretexts.org There are two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with a chiral derivatizing agent to form stable diastereomers. These new compounds can then be analyzed by standard NMR, and the signals for each diastereomer can be integrated to determine the enantiomeric ratio. For a carboxylic acid like rosmarinic acid, a chiral amine could potentially be used as a CDA. semanticscholar.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netlibretexts.org This interaction induces small but measurable differences in the chemical shifts of the corresponding protons or carbons in the two enantiomers. The separated signals can then be integrated to determine the enantiomeric purity. The use of CSAs is often preferred as it is non-destructive and does not require chemical modification of the analyte. libretexts.org

The limit of quantitation for the minor enantiomer using these methods can be below 1%, making chiral NMR a reliable technique for assessing the enantiomeric purity of compounds like this compound. libretexts.org

UV-Visible and Infrared (IR) Spectroscopy for Characterization

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are foundational analytical techniques for the structural elucidation and characterization of molecules like this compound. itwreagents.com UV-Vis spectroscopy irradiates a sample with light in the UV-visible range (200-800 nm), causing electronic transitions within the molecule. The resulting spectrum helps in identifying functional groups. For this compound, UV-Vis spectrophotometers are commonly used for detection in chromatographic methods, typically at a wavelength of 330 nm. elsevierpure.comphcogj.com

Infrared (IR) spectroscopy provides more detailed structural information by measuring the vibrations of bonds within a molecule when it absorbs infrared radiation. itwreagents.com The resulting IR spectrum displays absorption bands corresponding to specific functional groups, acting as a molecular "fingerprint". itwreagents.com Fourier Transform Infrared (FT-IR) spectroscopy, a high-resolution version of the technique, has been successfully applied for the in situ determination of rosmarinic acid in plant cell suspension cultures. nih.gov The method involves measuring absorbance spectra between 4000 and 700 cm⁻¹ and analyzing the first derivative spectra. nih.gov Studies correlating FT-IR spectral analysis with HPLC measurements have confirmed its suitability for both qualitative and quantitative analysis. nih.gov

Characteristic IR absorption bands for rosmarinic acid have been identified, confirming its key functional groups. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for Rosmarinic Acid

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3181 | O-H stretch (broad) | Hydroxyl group of carboxylic acid |

| 1718 | C=O stretch | Carbonyl of carboxylic acid |

| 1683 | C=O stretch | Carbonyl conjugated with a double bond |

| 1514, 1481 | C=C stretch | Aromatic ring |

| 1400-1350 | C-O-C stretch | Ester group |

Data sourced from ResearchGate. researchgate.net

Furthermore, advanced techniques like Near-Infrared (NIR) and Attenuated Total Reflection Infrared (ATR-IR) spectroscopy have been evaluated for quantifying rosmarinic acid content in plant materials, showing good correlation with reference HPLC data. nih.govusda.gov

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) is a powerful analytical technique noted for its high resolving power, making it particularly suitable for analyzing complex mixtures such as plant extracts. researchgate.net It offers a rapid and efficient alternative to traditional chromatographic methods for the separation and quantification of this compound. researchgate.netpfigueiredo.org The most common mode used for this purpose is Capillary Zone Electrophoresis (CZE), which separates ionic species based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. researchgate.netnih.gov

In the analysis of this compound, CZE is typically performed at a high pH (around 9 to 10). researchgate.netnih.gov At this pH, the phenolic and carboxylic acid groups of rosmarinic acid are deprotonated, giving the molecule a negative charge and allowing it to be separated as an anion. researchgate.net Various studies have optimized CE methods for the determination of rosmarinic acid in sage and rosemary extracts. researchgate.netresearchgate.net These methods often involve direct injection of the extract after simple dilution and sonication, eliminating the need for extensive purification steps. researchgate.netresearchgate.net

The coupling of CE with mass spectrometry (CE-MS), particularly with an electrospray ionization (ESI) source, enhances the analytical power of the technique. pfigueiredo.org CE-ESI-MS provides not only separation and quantification but also compound identification, which is crucial for characterizing complex natural extracts. pfigueiredo.orgnih.gov

Table 2: Exemplary Capillary Electrophoresis (CE) Conditions for Rosmarinic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

| Mode | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |

| Running Buffer | 40 mmol/L borate, pH 9.6 | 40 mM ammonium acetate/ammonium hydroxide, pH 9 |